

Technical Support Center: Optimizing Ceftazidime-Avibactam Administration

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Compound of Interest		
Compound Name:	Avibactam, (+)-	
Cat. No.:	B1249370	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal administration of ceftazidime-avibactam. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common challenges that may arise during the preparation and administration of ceftazidime-avibactam.

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Problem	Possible Cause(s)	Recommended Solution(s)
Precipitate formation during reconstitution or dilution	Incomplete dissolution. Use of incompatible diluents.	Ensure the vial is shaken well to give a clear solution before further dilution.[1] Use only compatible diluents such as sterile water for injection, 0.9% sodium chloride, 5% dextrose, or Lactated Ringer's solution for reconstitution and further dilution.[2][3]
Unexpected degradation of the prepared solution	Improper storage temperature or duration. Exposure to light.	After reconstitution, the solution should be used immediately.[1] If diluted in an infusion bag, it is stable for up to 12 hours at room temperature or 24 hours under refrigeration (2-8°C).[4] Store intact vials at controlled room temperature and protect from light by keeping them in the original carton.[2]
Inconsistent or unexpected antimicrobial susceptibility test results	Incorrect avibactam concentration in the testing medium. Inappropriate testing methodology.	For broth microdilution, a fixed concentration of 4 µg/mL of avibactam is recommended for use with ceftazidime.[5] Follow standardized protocols for broth microdilution or disk diffusion as detailed in the Experimental Protocols section.
Sub-therapeutic drug concentrations in patient samples	Inadequate dosage, especially in patients with changing renal function or augmented renal clearance. Errors in sample collection or processing for	Monitor creatinine clearance at least daily, particularly in patients with changing renal function, and adjust the dosage accordingly.[6] For

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	Therapeutic Drug Monitoring (TDM).	TDM, collect blood samples immediately before the next dose (trough) and shortly after the infusion is complete (peak). Promptly centrifuge the samples and store the serum at -80°C until analysis.[7]
Physical incompatibility during Y-site administration with another drug	Co-administration with an incompatible drug.	Ceftazidime-avibactam is physically compatible with several antimicrobials, including tigecycline, metronidazole, meropenem, imipenem-cilastatin, fosfomycin, aztreonam, and vancomycin, for simulated Y-site administration.[8][9] Refer to a detailed compatibility chart or conduct a specific compatibility test if unsure.

Frequently Asked Questions (FAQs) Dosing and Administration

1. What is the standard adult dosage of ceftazidime-avibactam for a patient with normal renal function?

For adult patients with a creatinine clearance (CrCl) greater than 50 mL/min, the recommended dosage is 2.5 grams (2 grams of ceftazidime and 0.5 grams of avibactam) administered every 8 hours via intravenous infusion over 2 hours.[3][10][11]

2. How should the dose be adjusted for patients with renal impairment?

Dosage adjustments are necessary for patients with a CrCl of 50 mL/min or less. The dose should be adjusted based on the degree of renal impairment. It is crucial to monitor renal function and adjust the dosage as needed.[6] For patients on hemodialysis, the dose should be administered after the hemodialysis session.[6]



3. What is the recommended infusion time for ceftazidime-avibactam?

The standard recommended infusion time is 2 hours.[6]

4. Can ceftazidime-avibactam be administered as a continuous infusion?

While the standard administration is a 2-hour intermittent infusion, some studies have explored continuous infusion. The stability of ceftazidime-avibactam in elastomeric infusion devices has been evaluated and may be acceptable for 12-hour continuous infusions in some regions, depending on the acceptable degradation limit.[12]

Reconstitution, Stability, and Compatibility

5. What are the compatible diluents for reconstituting and diluting ceftazidime-avibactam?

Compatible diluents include sterile water for injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection, and Lactated Ringer's Injection.[2][3]

6. What is the stability of ceftazidime-avibactam after reconstitution and dilution?

After reconstitution, the vial should be used immediately.[1] Once diluted in an infusion bag, the solution is stable for up to 12 hours at room temperature and up to 24 hours when refrigerated at 2 to 8°C.[4]

7. Is ceftazidime-avibactam compatible with other intravenous drugs for Y-site administration?

Ceftazidime-avibactam has been shown to be physically compatible with several other antimicrobials, including aztreonam, metronidazole, tigecycline, meropenem, imipenem-cilastatin, fosfomycin, and vancomycin during simulated Y-site administration.[8][9]

Mechanism of Action and Resistance

8. What is the mechanism of action of ceftazidime-avibactam?

Ceftazidime is a cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillinbinding proteins (PBPs). Avibactam is a non- β -lactam β -lactamase inhibitor that protects ceftazidime from degradation by a broad range of β -lactamases, including Ambler class A, C, and some D enzymes.[13]



9. What are the known mechanisms of resistance to ceftazidime-avibactam?

Resistance can emerge through various mechanisms, including mutations in the β -lactamase enzymes that prevent avibactam from binding effectively, as well as modifications of PBPs or changes in efflux pump expression.[13]

Data Presentation

Ceftazidime-Avibactam Dosing Recommendations in

Adult Patients

Creatinine Clearance (mL/min)	Recommended Dose	Frequency	Infusion Time
> 50	2.5 g (ceftazidime 2 g and avibactam 0.5 g)	Every 8 hours	2 hours
31 to 50	1.25 g (ceftazidime 1 g and avibactam 0.25 g)	Every 8 hours	2 hours
16 to 30	0.94 g (ceftazidime 0.75 g and avibactam 0.19 g)	Every 12 hours	2 hours
6 to 15	0.94 g (ceftazidime 0.75 g and avibactam 0.19 g)	Every 24 hours	2 hours
≤ 5	0.94 g (ceftazidime 0.75 g and avibactam 0.19 g)	Every 48 hours	2 hours

Data sourced from Medscape and other clinical resources.[14]

Stability of Diluted Ceftazidime-Avibactam Solution



Storage Condition	Stability Duration
Room Temperature	Up to 12 hours
Refrigerated (2-8°C)	Up to 24 hours

Data sourced from Pfizer and other stability studies.[4]

Experimental Protocols Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against a bacterial isolate.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime and avibactam analytical standards
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile saline or broth
- Incubator (35 ± 2°C)

Procedure:

- Preparation of Antimicrobial Solutions: Prepare a stock solution of ceftazidime. A fixed concentration of 4 μg/mL of avibactam is added to the CAMHB.[5]
- Serial Dilutions: Perform serial two-fold dilutions of ceftazidime in the avibactam-containing
 CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸



CFU/mL.

- Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing

Objective: To qualitatively assess the susceptibility of a bacterial isolate to ceftazidime-avibactam.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Ceftazidime-avibactam disks (30/20 μg)
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile swabs
- Incubator (35 ± 2°C)
- Ruler or calipers

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for broth microdilution.[15]
- Inoculation of MHA Plate: Within 15 minutes of preparation, dip a sterile swab into the
 inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab
 evenly across the entire surface of the MHA plate in three directions, rotating the plate
 approximately 60 degrees each time.[15]



- Application of Disks: Aseptically apply a ceftazidime-avibactam (30/20 μg) disk to the surface
 of the inoculated MHA plate.[16]
- Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]
- Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.

 [17]

Therapeutic Drug Monitoring (TDM) - Sample Handling and Processing

Objective: To ensure proper collection and handling of patient samples for the quantification of ceftazidime and avibactam concentrations.

Materials:

- Blood collection tubes (e.g., heparinized or EDTA tubes)
- Centrifuge
- Cryovials
- -80°C freezer

Procedure:

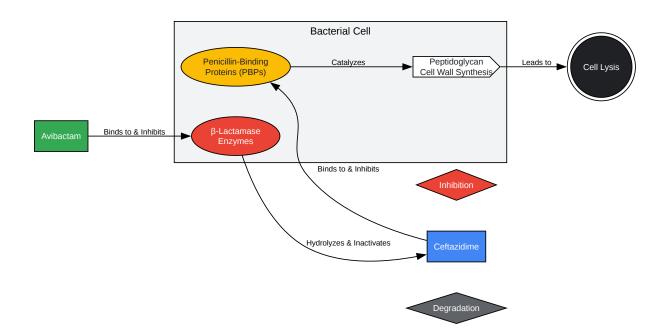
- Sample Collection:
 - Trough (Cmin) sample: Collect a blood sample immediately before the next scheduled dose of ceftazidime-avibactam.[7]
 - Peak (Cmax) sample: Collect a blood sample approximately 5 minutes after the completion of the intravenous infusion.
- Sample Processing:



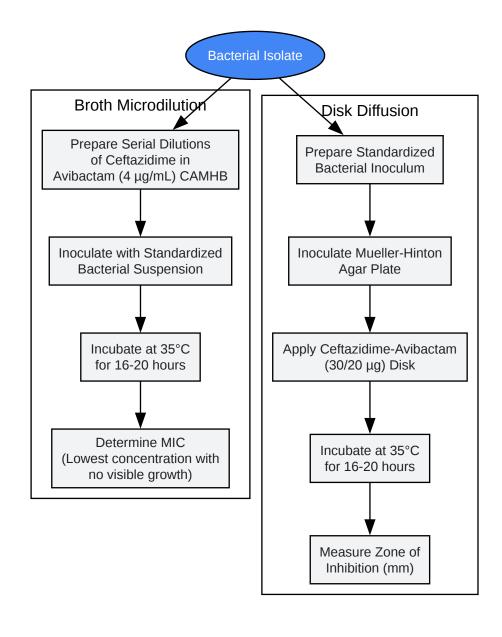
- Immediately after collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
- Centrifuge the blood samples to separate the plasma or serum.
- o Carefully transfer the plasma or serum to labeled cryovials.
- Storage: Store the plasma or serum samples at -80°C until analysis.[7]

Visualizations











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